molecular formula C₉H₁₄O₈ B1139669 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid CAS No. 188854-96-8

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

Cat. No. B1139669
CAS RN: 188854-96-8
M. Wt: 250.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as Kdn-2-en, is a compound that has been extensively employed in the realm of biomedicine . It exhibits promising prospects for the development of disease-targeting pharmaceutical agents .


Molecular Structure Analysis

The molecular formula of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is C9H14O8 . Its molecular weight is 250.20 . The InChI code is 1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid appears as a white amorphous solid . It is soluble in water and methanol . It should be stored at 0 to 8 °C and protected from moisture due to its hygroscopic nature .

Scientific Research Applications

Inhibitor of Virus Sialidase

This compound has been identified as a potential inhibitor of virus sialidase . Sialidase, also known as neuraminidase, is an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, the compound could prevent the release of viral particles from infected cells, thereby halting the spread of the virus within the host.

Biomedical Research

In the realm of biomedicine, 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid is extensively employed for the development of disease-targeting pharmaceutical agents . Its unique structure makes it a valuable scaffold for synthesizing new drugs with potential applications in treating various diseases.

Enzymatic Reaction Studies

The compound is used in vitro enzymatic reactions to synthesize metabolites . These studies are essential for understanding metabolic pathways and can lead to the discovery of new therapeutic targets.

Tumor Targeting Agents

Glycosylated peptides containing this compound have shown receptor-specific accumulation in different tumor models . This indicates its potential use in creating targeted therapies for cancer treatment, where the compound’s ability to home in on tumor cells could be exploited to deliver therapeutic agents directly to the cancerous tissue.

properties

IUPAC Name

3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHMZNLAOQHCDZ-SDDMMPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

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